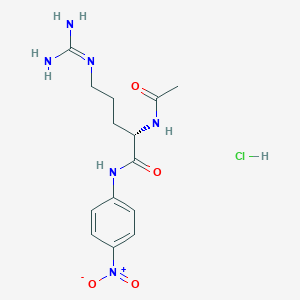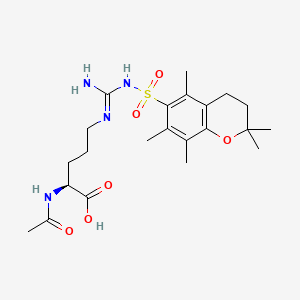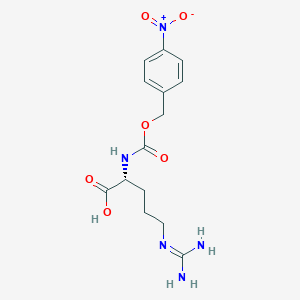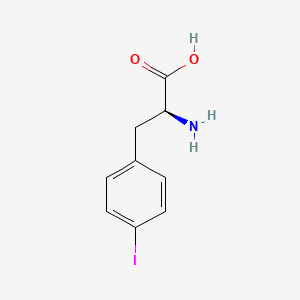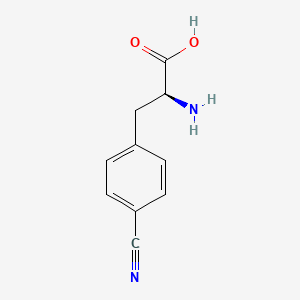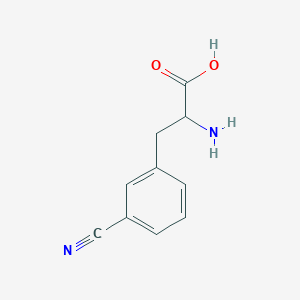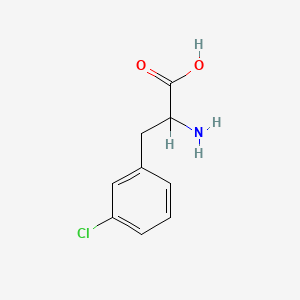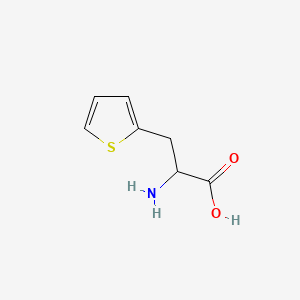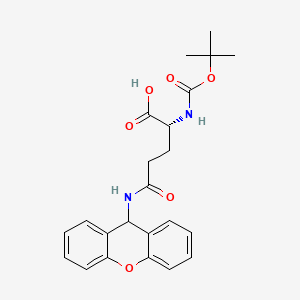
Boc-D-Gln(Xan)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-Gln(Xan)-OH, also known as Nα-tert-butoxycarbonyl-D-glutamine xanthyl ester, is a derivative of the amino acid glutamine. This compound is commonly used in peptide synthesis due to its stability and reactivity. The presence of the xanthyl group provides additional protection to the amino acid, making it a valuable intermediate in the synthesis of complex peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Gln(Xan)-OH typically involves the protection of the amino group of D-glutamine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the xanthyl ester. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Boc-D-Gln(Xan)-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid).
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like DIC and DMAP.
Hydrolysis: Cleavage of the xanthyl ester under basic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: Diisopropylcarbodiimide and 4-dimethylaminopyridine in dichloromethane.
Hydrolysis: Sodium hydroxide in water.
Major Products Formed
Deprotection: D-glutamine.
Coupling: Peptides with Boc-D-Gln as a residue.
Hydrolysis: D-glutamine and xanthyl alcohol.
Scientific Research Applications
Boc-D-Gln(Xan)-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of biopharmaceuticals and diagnostic reagents.
Mechanism of Action
The mechanism of action of Boc-D-Gln(Xan)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the xanthyl ester protects the carboxyl group. During peptide synthesis, these protecting groups are selectively removed to allow for the formation of peptide bonds. The molecular targets and pathways involved include the activation of the carboxyl group for nucleophilic attack by the amino group of another amino acid, leading to peptide bond formation.
Comparison with Similar Compounds
Similar Compounds
Boc-D-Gln-ONp: Nα-tert-butoxycarbonyl-D-glutamine 4-nitrophenyl ester.
Boc-D-Gln-Merrifield resin: Nα-tert-butoxycarbonyl-D-glutamine attached to Merrifield resin.
Uniqueness
Boc-D-Gln(Xan)-OH is unique due to the presence of the xanthyl ester, which provides additional stability and protection compared to other protecting groups like 4-nitrophenyl ester. This makes it particularly useful in the synthesis of complex peptides where selective deprotection is required.
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)24-16(21(27)28)12-13-19(26)25-20-14-8-4-6-10-17(14)30-18-11-7-5-9-15(18)20/h4-11,16,20H,12-13H2,1-3H3,(H,24,29)(H,25,26)(H,27,28)/t16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIIDGIJEPOSLL-MRXNPFEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654149 |
Source


|
| Record name | N~2~-(tert-Butoxycarbonyl)-N-9H-xanthen-9-yl-D-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99092-88-3 |
Source


|
| Record name | N~2~-(tert-Butoxycarbonyl)-N-9H-xanthen-9-yl-D-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
